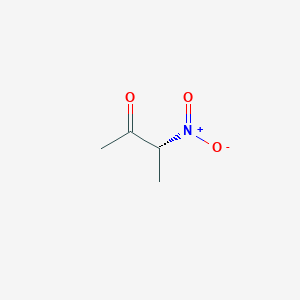
(3R)-3-Nitrobutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Nitrobutan-2-one is an organic compound with the molecular formula C4H7NO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Nitrobutan-2-one typically involves the nitration of butan-2-one. One common method is the reaction of butan-2-one with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Nitrobutan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro alcohols or nitro acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Nitro alcohols, nitro acids.
Reduction: Amino butan-2-one.
Substitution: Various substituted butan-2-one derivatives.
Scientific Research Applications
(3R)-3-Nitrobutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Nitrobutan-2-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The chiral nature of the compound also allows for specific interactions with enzymes and other chiral molecules, potentially leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Nitrobutan-2-one
- 3-Nitrobutan-2-ol
- 3-Nitrobutanoic acid
Comparison
(3R)-3-Nitrobutan-2-one is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer (3S)-3-Nitrobutan-2-one. The presence of the nitro group also distinguishes it from other similar compounds, such as 3-Nitrobutan-2-ol and 3-Nitrobutanoic acid, which have different functional groups and reactivity.
Properties
CAS No. |
521087-47-8 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.10 g/mol |
IUPAC Name |
(3R)-3-nitrobutan-2-one |
InChI |
InChI=1S/C4H7NO3/c1-3(4(2)6)5(7)8/h3H,1-2H3/t3-/m1/s1 |
InChI Key |
UBAAKWLZKDBMLA-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C(=O)C)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


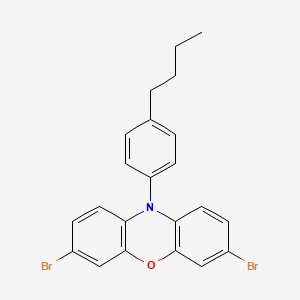
![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14223656.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14223664.png)
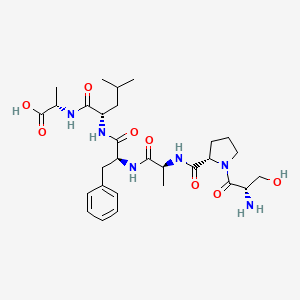
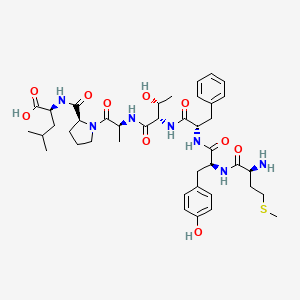

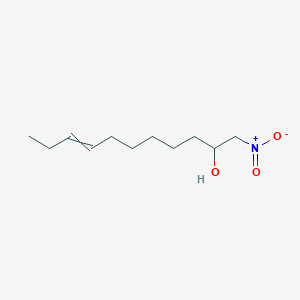
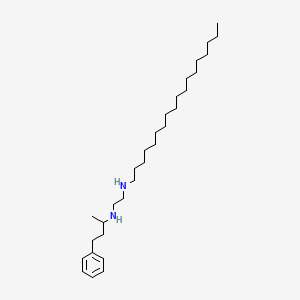
![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)




